molecular formula C11H13FN4O3 B12393026 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine

9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine

Katalognummer: B12393026
Molekulargewicht: 268.24 g/mol
InChI-Schlüssel: GEGBHVNLTUERMQ-BUAOBOIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and a deoxy group. These modifications can significantly alter the compound’s biological activity and stability, making it a valuable tool in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a ribofuranosyl precursor, followed by the introduction of the purine base. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the purine base or the ribofuranosyl moiety.

    Substitution: The fluorine atom or other functional groups can be substituted with different atoms or groups to create new analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like ammonia (NH₃) or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy analogs.

Wissenschaftliche Forschungsanwendungen

9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

    Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom and deoxy group can disrupt normal base pairing and enzyme interactions, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine: Known for its potent antiviral properties, particularly against RNA viruses like hepatitis C and influenza.

    9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine: Extensively used in biomedicine for its efficacy against viral infections such as hepatitis B, HIV, and herpes.

Uniqueness

9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the methyl group on the purine base and the fluorine atom on the ribofuranosyl moiety enhances its stability and bioactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H13FN4O3

Molekulargewicht

268.24 g/mol

IUPAC-Name

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7?,9+,11-/m1/s1

InChI-Schlüssel

GEGBHVNLTUERMQ-BUAOBOIDSA-N

Isomerische SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O

Kanonische SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.